molecular formula C8H16ClNO3 B1445622 Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride CAS No. 1423026-48-5

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B1445622
CAS No.: 1423026-48-5
M. Wt: 209.67 g/mol
InChI Key: PWPBOVPXRJZHTF-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound is alternatively designated as methyl 2-hydroxy-2-piperidin-4-ylacetate hydrochloride, reflecting the various acceptable naming conventions within chemical literature. The Chemical Abstracts Service registry number 1423026-48-5 provides unique identification for the hydrochloride salt form, while the parent compound without the hydrochloride carries the identifier 1258640-13-9.

The molecular formula for the hydrochloride salt is C8H16ClNO3, with a corresponding molecular weight of 209.67 grams per mole. The parent compound, excluding the hydrochloride, exhibits the molecular formula C8H15NO3 with a molecular weight of 173.21 grams per mole. The compound's structural identifiers include the Simplified Molecular Input Line Entry System representation COC(=O)C(C1CCNCC1)O.Cl for the hydrochloride salt, which provides a text-based description of the molecular connectivity.

Parameter Hydrochloride Salt Parent Compound
Molecular Formula C8H16ClNO3 C8H15NO3
Molecular Weight 209.67 g/mol 173.21 g/mol
Chemical Abstracts Service Number 1423026-48-5 1258640-13-9
International Chemical Identifier Key PWPBOVPXRJZHTF-UHFFFAOYSA-N WPXBGWQJHVMQQG-UHFFFAOYSA-N

The European Community number 828-912-1 provides additional regulatory identification for the hydrochloride salt form. The compound's International Chemical Identifier string InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h6-7,9-10H,2-5H2,1H3;1H describes the complete structural information including stereochemical considerations.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of piperidine chemistry, which has its roots in natural product isolation and structural elucidation. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the reaction of piperine with nitric acid. This foundational work established the importance of six-membered nitrogen heterocycles in organic chemistry and laid the groundwork for subsequent synthetic developments.

The evolution of piperidine derivative synthesis has been driven by the recognition of these compounds' biological activity and synthetic utility. The specific development of functionalized piperidine acetate derivatives represents a convergence of ester chemistry and heterocyclic synthesis methodologies. Modern synthetic approaches to compounds like this compound reflect decades of refinement in both synthetic methodology and structural understanding of heterocyclic systems.

Contemporary research has established that piperidine derivatives represent one of the most important synthetic medicinal blocks for drug construction, with over 7000 piperidine-related papers published during recent five-year periods according to scientific databases. This extensive research foundation has provided the synthetic and analytical tools necessary for the preparation and characterization of complex derivatives such as this compound.

Structural Classification in Piperidine Derivatives

This compound belongs to the broad classification of functionalized piperidine derivatives, specifically within the subclass of piperidine acetate esters. The compound exemplifies the structural diversity possible within piperidine chemistry, where the basic six-membered nitrogen heterocycle serves as a scaffold for various functional group attachments. The presence of the acetate ester moiety at the 4-position of the piperidine ring creates a substitution pattern that influences both the compound's chemical reactivity and its potential applications in synthetic chemistry.

Within the context of heterocyclic amine classification, this compound represents an example of a secondary amine derivative, where the nitrogen atom in the piperidine ring maintains its nucleophilic character while being incorporated into a cyclic structure. The hydroxyl group adjacent to the ester functionality creates an alpha-hydroxy ester system, which is a common structural motif in natural products and synthetic intermediates. This particular arrangement of functional groups places the compound in the category of polyfunctional heterocyclic compounds, where multiple reactive sites enable diverse chemical transformations.

The structural classification extends to the compound's role as an ester derivative, where the methyl ester functionality provides both synthetic versatility and analytical convenience. Ester groups are readily modified through hydrolysis, transesterification, and reduction reactions, making compounds like this compound valuable synthetic intermediates. The combination of ester functionality with heterocyclic structure exemplifies the sophisticated molecular architecture that characterizes modern organic synthesis targets.

Structural Feature Classification Chemical Significance
Six-membered nitrogen heterocycle Piperidine derivative Provides basic nitrogen center and conformational flexibility
Alpha-hydroxy ester Functionalized carboxylic acid derivative Enables diverse chemical transformations
Secondary amine Nitrogen nucleophile Participates in substitution and addition reactions
Hydrochloride salt Ionic compound Enhances water solubility and crystallization properties

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its multifaceted reactivity profile and its potential as a synthetic intermediate for more complex molecular targets. The compound's structure provides multiple sites for chemical modification, making it a valuable building block in the construction of diverse molecular architectures. Research applications include its use as a starting material for the synthesis of biologically active compounds, where the piperidine core can be elaborated through various synthetic transformations.

The compound's utility in organic synthesis is enhanced by the presence of orthogonal functional groups that can be selectively modified under different reaction conditions. The ester functionality can undergo hydrolysis to provide the corresponding carboxylic acid, while the hydroxyl group can participate in oxidation reactions to generate ketone derivatives. The piperidine nitrogen can serve as a nucleophile in alkylation reactions or as a coordination site for metal catalysts in various transformations.

Contemporary research has demonstrated that piperidine derivatives like this compound can undergo several important chemical reactions including oxidation, reduction, and substitution processes. The mechanism of action for such compounds often involves interaction with specific molecular targets such as enzymes or receptors, where the structural features allow the compound to function as either an inhibitor or activator of these targets. This versatility in biological interactions contributes to the compound's value in medicinal chemistry research.

Properties

IUPAC Name

methyl 2-hydroxy-2-piperidin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBOVPXRJZHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-48-5
Record name methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Preparation via Orthoester-Protected Serine Aldehydes

A recent advanced method involves the use of orthoester-protected serine aldehydes as chiral precursors. This strategy leverages the bulky orthoester protecting group to direct nucleophilic attack on the aldehyde with high stereoselectivity, favoring the syn (threo) isomer consistent with the Felkin-Anh model.

Key Steps:

  • Nucleophilic Addition: A metalated alkyne species (e.g., lithium organyl) is added to the orthoester-protected serine aldehyde at low temperature. This step yields a hydroxy-substituted intermediate with high diastereomeric ratio (>20:1) and enantiomeric excess (>97%).
  • Hydrogenation and Ring Closure: The intermediate undergoes catalytic hydrogenation under high pressure (up to 85 bar) using Pearlman’s catalyst to remove protecting groups and facilitate ring closure, forming the piperidine ring.
  • Hydrolysis and Esterification: Subsequent acidic hydrolysis opens the orthoester, and transesterification yields the methyl ester form.
  • Protection and Saponification: Optional protection of the amine (e.g., Teoc-protection) and saponification steps finalize the synthesis of the target compound.

This method achieves high stereoselectivity and purity, suitable for scale-up and further functionalization.

Alternative Methods and Considerations

  • Starting Materials: Commercially available piperidine derivatives and aldehydes can be used as starting points, with condensation reactions forming intermediates that are subsequently esterified.
  • Esterification: Methanol in the presence of acid catalysts is commonly used to form the methyl ester group.
  • Stereoselectivity Challenges: Earlier methods using Garner’s aldehyde or serinals often suffered from low diastereoselectivity, necessitating improvements such as the use of orthoester protection.
  • Catalytic Hydrogenation: The hydrogenation step is critical and may require high pressure and temperature or the addition of acids to prevent catalyst poisoning and improve reaction rates.

Comparative Data Table of Key Preparation Parameters

Step Conditions/Agents Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Notes
Nucleophilic addition Lithium organyl, low temp 71-81 >20:1 >97% High stereoselectivity, improved yield
Catalytic hydrogenation Pearlman’s catalyst, 85 bar, 70°C - - - Rate-limiting step, removal of protecting groups
Hydrolysis and transesterification Acidic conditions - - - Converts orthoester to free acid and methyl ester
Protection (e.g., Teoc) Standard amine protection conditions - - - Optional for further synthetic steps

Research Findings and Improvements

  • The use of orthoester-protected serine aldehydes represents a significant advancement over traditional methods, providing better control over stereochemistry and higher yields.
  • Adjusting the metalation reagent from Grignard to lithium organyl species enhances both yield and diastereoselectivity.
  • Hydrogenation under acidic conditions allows milder reaction conditions and prevents catalyst poisoning.
  • The synthetic route is adaptable for the preparation of both cis and trans isomers of hydroxy pipecolic acid derivatives, which are structurally related to the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C2 position undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in acidic medium converts the hydroxyl group to a ketone, forming methyl 2-oxo-2-(piperidin-4-yl)acetate hydrochloride.

Reaction TypeReagentsConditionsExample from Sources
OxidationKMnO₄H₂SO₄, 60°CConverts hydroxyl to ketone

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in anhydrous ether yields 2-hydroxy-2-(piperidin-4-yl)ethanol as the primary product .

Reaction TypeReagentsConditionsProduct
ReductionLiAlH₄Anhydrous ether, 0–5°CAlcohol derivative

Acidic Hydrolysis

Concentrated hydrochloric acid (HCl) hydrolyzes the ester group to produce 2-hydroxy-2-(piperidin-4-yl)acetic acid. This reaction is critical in pharmaceutical synthesis for generating bioactive intermediates .

Reaction TypeReagentsConditionsOutcome
Acidic Hydrolysis20% HClReflux (90–110°C), 2–6 hrsCarboxylic acid formation

Alkaline Hydrolysis

Saponification with potassium hydroxide (KOH) in aqueous ethanol yields the corresponding carboxylate salt, which is further acidified to isolate the free acid .

Esterification and Transesterification

The compound participates in ester exchange reactions. For example, refluxing with methanol and thionyl chloride (SOCl₂) facilitates transesterification to form methyl esters of related derivatives .

Reaction TypeReagentsConditionsApplication
EsterificationSOCl₂/MeOH0–10°C, overnightMethyl ester synthesis

Electrophilic Substitution

The piperidine ring undergoes nitration or halogenation. Nitration with HNO₃/H₂SO₄ at 50°C introduces nitro groups at the para position relative to the nitrogen.

Reaction TypeReagentsConditionsSelectivity
NitrationHNO₃/H₂SO₄50°CPara-substitution dominant

Nucleophilic Reactions

The hydroxyl group acts as a nucleophile in Mitsunobu reactions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), it forms ethers with primary alcohols .

Salt Formation and Stability

As a hydrochloride salt, the compound demonstrates pH-dependent solubility. Neutralization with NaOH precipitates the free base, while treatment with IPA.HCl regenerates the salt form .

ProcessReagentsOutcome
Salt FormationIPA.HClHigh-purity hydrochloride salt

Key Research Findings:

  • Reactivity Hierarchy : The ester group is more reactive toward nucleophiles than the hydroxyl group under standard conditions .

  • Steric Effects : The piperidine ring’s conformation influences reaction rates in electrophilic substitutions .

  • Industrial Applications : Continuous flow reactors optimize ester hydrolysis yields (>95%) while minimizing side products .

Scientific Research Applications

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and the nature of the substituents on the piperidine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-based esters and their hydrochloride salts exhibit structural and functional diversity. Below is a comparative analysis of Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride and analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Reference
This compound C₈H₁₆ClNO₃ 209.67 - Hydroxyacetate ester, hydrochloride salt
Ethyl 2-(piperidin-4-yl)acetate hydrochloride C₉H₁₈ClNO₂ 207.70 1126-09-6 Ethyl ester, no hydroxyl group
Methyl 2-(piperidin-4-yl)acetate hydrochloride C₈H₁₆ClNO₂ 193.67 81270-37-3 Methyl ester, no hydroxyl group
Piperidin-4-yl 2-chloroacetate hydrochloride C₇H₁₁Cl₂NO₂ 214.09 1220020-42-7 Chloroacetate ester
2-(1-(4-Cyanophenyl)piperidin-4-yl)acetic acid (9b) C₁₄H₁₆N₂O₂ 244.29 - Carboxylic acid, cyano substitution

Key Observations :

Structural Variations: Ester vs. Substituent Effects: The hydroxyl group in the target compound increases hydrogen-bonding capacity compared to non-hydroxylated analogs like Methyl 2-(piperidin-4-yl)acetate hydrochloride .

Synthetic Efficiency: Analogs such as 9b (65% yield) and 9a (45% yield) in were synthesized via nucleophilic aromatic substitution, suggesting that electron-withdrawing groups (e.g., cyano in 9b) improve reaction efficiency .

Hydroxylated analogs like the target compound may exhibit altered pharmacokinetics due to increased hydrophilicity and metabolic stability .

Collision Cross Section (CCS) :

  • The target compound’s predicted CCS ([M+H]⁺: 139.0 Ų) is comparable to Ethyl 2-(piperidin-4-yl)acetate hydrochloride (estimated ~140–145 Ų), suggesting similar gas-phase ion mobility .

Table 2: Predicted vs. Experimental Data for Selected Analogs

Compound Predicted CCS (Ų) [M+H]⁺ Experimental CCS (Ų) Notes
This compound 139.0 - Data derived from in silico models
Ethyl 2-(piperidin-4-yl)acetate hydrochloride ~140 (estimated) - Similar backbone structure
2-(1-(4-Acetylphenyl)piperidin-4-yl)acetic acid (9a) - - No CCS data available

Biological Activity

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological characterization, and potential therapeutic applications based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of piperidine with acetic acid derivatives. The resulting compound is characterized by the presence of both hydroxy and piperidine functional groups, which are crucial for its biological activity. The structural formula can be represented as follows:

C9H16ClNO3\text{C}_9\text{H}_{16}\text{Cl}\text{N}\text{O}_3

1. Neuropharmacological Effects

Research indicates that compounds with piperidine structures often exhibit significant interactions with neurotransmitter systems. This compound has been studied for its affinity towards monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).

In vitro studies have shown that this compound demonstrates potent inhibition of dopamine and norepinephrine uptake, with Ki values reported at approximately 6.23 nM for DAT and 7.56 nM for NET, indicating a strong affinity for these targets . This suggests potential applications in treating disorders related to dopamine dysregulation, such as ADHD and depression.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of piperidine derivatives, including this compound, were tested against various bacterial strains. The results indicated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 1: Neuropharmacological Evaluation

In a study exploring the locomotor effects of various piperidine derivatives, this compound was administered to animal models. The results indicated significant increases in locomotor activity comparable to traditional stimulants like cocaine, suggesting its potential as a therapeutic agent in managing attention disorders .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial efficacy of this compound compared to standard antibiotics. In vitro testing revealed that it exhibited bactericidal effects within hours of exposure, particularly against E. coli, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Effect Ki/MIC Values
Dopamine Transporter InhibitionDATPotent inhibitionKi = 6.23 nM
Norepinephrine Transporter InhibitionNETPotent inhibitionKi = 7.56 nM
Antimicrobial ActivityStaphylococcus aureusBactericidalMIC = 0.0048 mg/mL
Antimicrobial ActivityEscherichia coliBactericidalMIC = 0.025 mg/mL

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation by working in a fume hood.
  • First Aid : For skin contact, rinse immediately with water (≥15 minutes). For eye exposure, irrigate with saline solution and seek medical attention. Store the compound in a dry, ventilated area away from incompatible substances .
  • Regulatory Compliance : Ensure adherence to GHS guidelines and local regulations, as the compound may not be classified under standard hazard categories but still requires cautious handling .

Q. How can researchers synthesize this compound, and what purification techniques are recommended?

  • Methodological Answer :

  • Synthetic Routes : A common approach involves esterification of 2-hydroxy-2-(piperidin-4-yl)acetic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Optimize reaction conditions (e.g., temperature, catalyst) using thin-layer chromatography (TLC) to monitor progress .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) can isolate the product. Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. What analytical methods are suitable for characterizing the compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6 to verify ester and piperidine moieties. Compare chemical shifts with analogs (e.g., piperidineacetic acid derivatives) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (expected [M+H]+^+ at m/z ~207.1 for the free base) .
  • Elemental Analysis : Validate chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve the compound’s crystal structure and hydrogen-bonding network?

  • Methodological Answer :

  • Crystallization : Grow crystals via slow evaporation of a saturated acetonitrile solution. Mount on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Data Refinement : Use SHELXL for structure solution and refinement. Analyze hydrogen bonds (e.g., O–H···Cl interactions) with WinGX/ORTEP for visualization. Compare bond lengths/angles with density functional theory (DFT) calculations .
  • Troubleshooting : Address twinning or disorder by refining occupancy parameters or applying restraints .

Q. What strategies mitigate discrepancies between experimental and computational NMR data for derivatives of this compound?

  • Methodological Answer :

  • DFT Simulations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian. Compute NMR chemical shifts with gauge-including atomic orbitals (GIAO).
  • Solvent Effects : Account for DMSO-d6d_6 solvent polarity in simulations. Adjust for tautomerism or proton exchange in piperidine NH groups .
  • Validation : Cross-reference with analogs (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) to identify systematic shifts .

Q. How can the compound’s stability be evaluated under varying pH and temperature conditions for biological assays?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at 0, 1, 2, and 4 weeks.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products (e.g., ester hydrolysis to 2-hydroxy-2-(piperidin-4-yl)acetic acid) .
  • Storage Recommendations : Store lyophilized powder at -20°C in desiccated conditions to minimize hydrolysis .

Q. What role can this compound play in PROTAC design, and how can its linker properties be optimized?

  • Methodological Answer :

  • Linker Design : Use the piperidine moiety for rigidity and the ester group for controlled biodegradability. Attach E3 ligase ligands (e.g., thalidomide) and target-binding warheads via amide or click chemistry.
  • Biological Evaluation : Test PROTAC efficacy in cell-based assays (e.g., Western blot for target protein degradation). Optimize linker length/spacing using SPR to measure binding kinetics .

Data Contradictions and Resolution

  • Synthesis Yields : Variability in esterification efficiency (e.g., 40–75%) may arise from moisture sensitivity. Use anhydrous conditions and molecular sieves .
  • Safety Classification : While some SDS documents label the compound as "not classified," others recommend stringent PPE. Follow institutional guidelines and conduct a risk assessment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride

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